molecular formula C16H28O2 B1252424 7Z,10Z-hexadecadienoic acid CAS No. 28290-73-5

7Z,10Z-hexadecadienoic acid

Cat. No.: B1252424
CAS No.: 28290-73-5
M. Wt: 252.39 g/mol
InChI Key: WPJGPAAPSBVXNU-HZJYTTRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7Z,10Z-hexadecadienoic acid typically involves the use of acetylenes and their derivatives to form carbon-carbon bonds through cross-coupling reactions. One common method is the reaction of a propargyl derivative with a terminal acetylene in the presence of equimolar amounts of copper (I) as a catalyst . This method ensures the formation of double bonds primarily in the Z-configuration. The reaction conditions often require elevated temperatures and extended reaction times to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 7Z,10Z-hexadecadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Chemistry: 7Z,10Z-hexadecadienoic acid is used as a precursor in the synthesis of more complex lipids and as a model compound in studies of fatty acid metabolism and oxidation .

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on lipid signaling pathways .

Medicine: Research has explored the potential health benefits of this compound, including its anti-inflammatory and anti-carcinogenic properties. It is also studied for its role in preventing atherosclerosis and obesity .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also utilized in the production of biodegradable polymers .

Comparison with Similar Compounds

Uniqueness: 7Z,10Z-hexadecadienoic acid is unique due to the specific positions of its double bonds (7 and 10) and its cis configuration. This structural feature imparts distinct physical and chemical properties, influencing its biological activity and industrial applications .

Properties

IUPAC Name

(7Z,10Z)-hexadeca-7,10-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJGPAAPSBVXNU-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309829
Record name 7Z,10Z-Hexadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7Z,10Z-Hexadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28290-73-5
Record name 7Z,10Z-Hexadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28290-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7Z,10Z-Hexadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7Z,10Z-Hexadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding higher concentrations of 7Z,10Z-hexadecadienoic acid in the control group compared to the groups with vaginal conditions?

A: The study found that women with no vaginal infections or dysbiosis (the control group) had higher concentrations of this compound in their vaginal discharge compared to women with vulvovaginal candidiasis or cytolytic vaginosis []. While the specific role of this compound in vaginal health is not fully understood, its higher concentration in the healthy control group suggests a potential association with a balanced vaginal environment. Further research is needed to investigate if this fatty acid contributes to maintaining vaginal health or if its presence is simply a marker of a healthy vaginal microbiome.

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